molecular formula C14H13NO3 B1639339 2-(4-Phenoxyphenoxy)acetamide

2-(4-Phenoxyphenoxy)acetamide

Cat. No.: B1639339
M. Wt: 243.26 g/mol
InChI Key: JYQDIPJQHCZZFF-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of two phenoxy groups attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenoxy)acetamide typically involves the reaction of p-phenoxyphenol with acetamide under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the acetamide backbone .

Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The purification of the final product is typically carried out using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(4-Phenoxyphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic properties. They may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial effects .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenoxy)acetamide involves its interaction with specific molecular targets. The phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Phenoxyphenoxy)acetamide is unique due to the presence of two phenoxy groups, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(4-phenoxyphenoxy)acetamide

InChI

InChI=1S/C14H13NO3/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16)

InChI Key

JYQDIPJQHCZZFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)N

Origin of Product

United States

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